molecular formula C3H7BrO2 B587344 3-Bromo-1,2-propanediol-d5 CAS No. 1246820-48-3

3-Bromo-1,2-propanediol-d5

Cat. No.: B587344
CAS No.: 1246820-48-3
M. Wt: 160.022
InChI Key: SIBFQOUHOCRXDL-UXXIZXEISA-N
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Description

3-Bromo-1,2-propanediol-d5: is a deuterated analog of 3-Bromo-1,2-propanediol This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the molecule Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2-propanediol-d5 typically involves the deuteration of 3-Bromo-1,2-propanediol. The process can be carried out using deuterium oxide (D2O) as a deuterium source. The reaction conditions often include the use of a deuterium exchange catalyst and elevated temperatures to facilitate the incorporation of deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas or deuterium oxide. The production process must ensure high purity and isotopic enrichment to meet the requirements for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,1,2,3,3-pentadeuteriopropane-1,2-diol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products:

    Oxidation: Formation of 3-Bromo-1,1,2,3,3-pentadeuteriopropane-1,2-dione.

    Reduction: Formation of 1,1,2,3,3-pentadeuteriopropane-1,2-diol.

    Substitution: Formation of 3-Hydroxy-1,1,2,3,3-pentadeuteriopropane-1,2-diol.

Scientific Research Applications

Chemistry: The compound is used as a stable isotope-labeled standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its unique isotopic composition allows for the study of reaction mechanisms and the tracing of metabolic pathways.

Biology: In biological research, deuterated compounds like 3-Bromo-1,2-propanediol-d5 are used to study enzyme kinetics and protein-ligand interactions. The presence of deuterium can provide insights into the hydrogen bonding and structural dynamics of biomolecules.

Medicine: The compound has potential applications in drug development and pharmacokinetics. Deuterated drugs often exhibit improved metabolic stability and reduced toxicity, making them attractive candidates for therapeutic use.

Industry: In industrial applications, the compound can be used as a tracer in chemical processes and environmental studies. Its isotopic signature allows for the monitoring of chemical reactions and the detection of contaminants.

Comparison with Similar Compounds

    3-Bromo-1,2-propanediol: The non-deuterated analog of the compound, commonly used in organic synthesis and as a reagent in chemical reactions.

    1,2-Dibromo-3,3,3-trifluoropropane: A brominated compound with different halogen substituents, used in various industrial applications.

    3-Chloro-1,2-propanediol: A chlorinated analog with similar chemical properties, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 3-Bromo-1,2-propanediol-d5 is unique due to its isotopic composition, which imparts distinct physical and chemical properties. The presence of deuterium atoms enhances its stability and provides valuable insights into reaction mechanisms and molecular interactions. This compound’s uniqueness makes it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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